N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride
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Overview
Description
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core linked to an aminoethyl group and a carboxamide moiety, stabilized as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through catalytic hydrogenation of naphthalene derivatives under high pressure and temperature conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the tetrahydronaphthalene core is replaced by an aminoethyl moiety.
Formation of the Carboxamide Moiety: This step involves the reaction of the aminoethyl-tetrahydronaphthalene intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide linkage.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions. The purification steps, such as recrystallization or chromatography, are also scaled up to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene core can be oxidized to form naphthalene derivatives.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Naphthalene derivatives with various functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Functionalized derivatives with different substituents on the aminoethyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a ligand in receptor studies or as a precursor for the synthesis of bioactive molecules. Its ability to interact with biological targets makes it valuable in the study of cellular processes and signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the tetrahydronaphthalene core provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)maleimide hydrochloride
- 2-Aminoethyl methacrylate hydrochloride
- N-(2-Aminoethyl)acrylamide hydrochloride
Uniqueness
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride is unique due to its tetrahydronaphthalene core, which provides distinct structural and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12;/h1-2,4,6,12H,3,5,7-9,14H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREBICNSPYTBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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